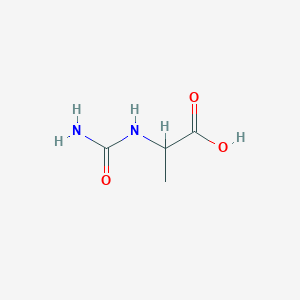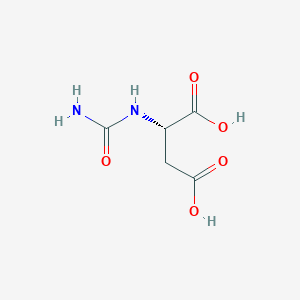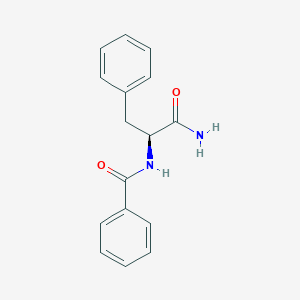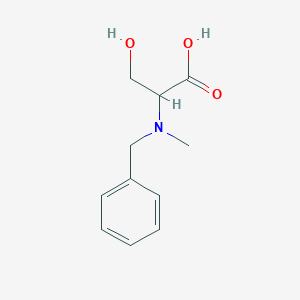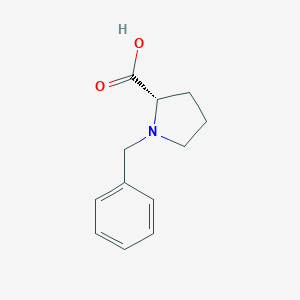
N-Benzoyl-L-Tryptophan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tryptophan derivatives involves targeting the amine of the tryptophan side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Ergot alkaloids, which are indole compounds biosynthetically derived from L-tryptophan, represent a large group of fungal nitrogen metabolites found in nature .Molecular Structure Analysis
L-Tryptophan, N-benzoyl-, methyl ester, a related compound, contains a total of 44 bonds. There are 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aromatic), and 1 Pyrrole .Chemical Reactions Analysis
The trypsin activity assay uses the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions with Tryptophanase and Tyrosine Phenol-Lyase : N-Benzoyl-L-Tryptophan can participate in enzymatic reactions involving tryptophanase and tyrosine phenol-lyase, suggesting its utility in studies related to enzyme kinetics and biochemical pathways (Phillips, 1987).
Pharmacological Targets in L-Tryptophan Metabolism : Derivatives of L-Tryptophan, including N-Benzoyl-L-Tryptophan, have potential as therapeutic targets in various neurological, metabolic, and psychiatric disorders due to their roles in L-Tryptophan metabolism (Modoux, Rolhion, Mani, & Sokol, 2020).
Function as Cholecystokinin Receptor Antagonists : N-Benzoyl-L-Tryptophan, among other derivatives, has been studied for its ability to function as a cholecystokinin receptor antagonist, which is relevant in gastrointestinal research and potential therapeutic applications (Jensen, Jones, & Gardner, 1983).
Metabolic Engineering for L-Tryptophan Production : Research on improving the microbial production of L-Tryptophan, a precursor of N-Benzoyl-L-Tryptophan, involves modifying metabolic pathways in bacteria like Escherichia coli. This has implications for biotechnological production of amino acids and their derivatives (Gu et al., 2012); (Niu et al., 2019).
Photolabeling in Biochemical Studies : N-Benzoyl-L-Tryptophan and similar compounds are used in photolabeling studies, for instance, in the analysis of calmodulin-binding peptides. This has applications in understanding protein interactions and signaling pathways (Kauer, Erickson-Viitanen, Wolfe, & DeGrado, 1986).
Health Benefits and Nutritional Analysis : The broader field of tryptophan research, including derivatives like N-Benzoyl-L-Tryptophan, encompasses its nutritional significance and potential therapeutic applications in various diseases, reflecting its diverse biological roles (Friedman, 2018).
Eigenschaften
IUPAC Name |
(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCXLCJWLNDPV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351669 | |
| Record name | N-Benzoyl-L-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-Tryptophan | |
CAS RN |
4302-66-3 | |
| Record name | N-Benzoyl-L-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




